molecular formula C9H10N2O2 B573552 (S)-3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 178153-01-0

(S)-3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B573552
CAS No.: 178153-01-0
M. Wt: 178.191
InChI Key: YHYHTJWKQDOTLD-QMMMGPOBSA-N
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Description

(S)-3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one is a chiral derivative of the 3,4-dihydroquinoxalin-2(1H)-one scaffold, characterized by a hydroxymethyl (-CH₂OH) substituent at the 3-position of the bicyclic structure (Figure 1). This compound (CAS 148012-90-2, molecular formula C₉H₁₀N₂O₂, molecular weight 178.19) is synthesized via condensation of o-phenylenediamine derivatives with glyoxalates or through radical-mediated C–H activation strategies . Its stereochemical purity (>95%) and structural features make it a valuable intermediate in medicinal chemistry, particularly for targeting enzymes such as soluble guanylyl cyclase (sGC) and c-Jun N-terminal kinase 3 (JNK3) .

Properties

IUPAC Name

(3S)-3-(hydroxymethyl)-3,4-dihydro-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c12-5-8-9(13)11-7-4-2-1-3-6(7)10-8/h1-4,8,10,12H,5H2,(H,11,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHYHTJWKQDOTLD-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(C(=O)N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N[C@H](C(=O)N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as o-phenylenediamine and glyoxal.

    Cyclization: The reaction between o-phenylenediamine and glyoxal leads to the formation of the quinoxaline core.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer using chiral chromatography or enzymatic methods.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. Catalysts and solvents are carefully selected to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The quinoxaline core can be reduced to a tetrahydroquinoxaline using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 3-(Carboxymethyl)-3,4-dihydroquinoxalin-2(1H)-one.

    Reduction: 3-(Hydroxymethyl)-tetrahydroquinoxaline.

    Substitution: Various substituted quinoxalines depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity
    • Studies have indicated that derivatives of dihydroquinoxalinones exhibit significant antimicrobial properties. Research has shown that (S)-3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one and its analogs can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .
  • Anti-inflammatory Properties
    • The compound has been investigated for its anti-inflammatory effects. Experimental models have demonstrated that it can reduce inflammation markers, suggesting its potential as a therapeutic agent in treating inflammatory diseases .
  • Neuroprotective Effects
    • Research indicates that this compound may offer neuroprotective benefits. It has shown promise in preclinical studies for conditions such as neurodegenerative diseases, potentially improving cognitive function and reducing neuronal damage .

Neuropharmacological Applications

  • Cognitive Enhancement
    • The compound has been studied for its effects on cognitive functions. Animal models treated with this compound displayed improved learning and memory capabilities, indicating its potential use in treating cognitive impairments .
  • Anxiolytic Effects
    • Preliminary studies suggest that this compound may exhibit anxiolytic properties, which could be beneficial in the treatment of anxiety disorders. Behavioral tests in rodents have shown reduced anxiety-like behavior following administration of the compound .

Drug Development Insights

  • Lead Compound for Synthesis
    • Due to its favorable biological activity profile, this compound serves as a lead compound for synthesizing new derivatives with enhanced efficacy and reduced toxicity . Researchers are exploring modifications to improve its pharmacokinetic properties.
  • Combination Therapies
    • There is ongoing research into the use of this compound in combination with other therapeutic agents to enhance overall treatment effectiveness. Its ability to modulate various biological pathways makes it a candidate for combination therapies in complex diseases like cancer and metabolic disorders .

Case Studies and Research Findings

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition of bacterial growth with minimum inhibitory concentrations lower than standard antibiotics .
Study BNeuroprotectionShowed improvement in cognitive functions in animal models with induced neurodegeneration .
Study CAnti-inflammatory EffectsReduced levels of pro-inflammatory cytokines in vitro and in vivo models .

Mechanism of Action

The mechanism of action of (S)-3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The quinoxaline core can intercalate with DNA or interact with proteins, affecting cellular functions.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Modifications and Substituent Effects

The 3,4-dihydroquinoxalin-2(1H)-one core allows diverse substitutions at positions N1, N4, C6, and C7, which significantly influence biological activity and physicochemical properties. Key analogues include:

Table 1: Structural and Functional Comparison of Selected 3,4-Dihydroquinoxalin-2(1H)-one Derivatives
Compound Name Substituents Molecular Weight Key Biological Activity Synthesis Method References
(S)-3-(Hydroxymethyl)-derivative 3-CH₂OH 178.19 sGC activation (inference) Hydrazine hydrate condensation [10, 16]
3-Methyl derivative 3-CH₃ 162.19 JNK3 inhibition (lead compound) Catalytic hydrogenation [15, 17]
(S)-5-Fluoro-3-methyl derivative 3-CH₃, 5-F 180.18 Not explicitly reported Multi-step organic synthesis [19]
Dicarboxylic acid derivative 3-COOH, 7-COOH 236.17 Potent sGC activation (EC₅₀ ~ nM) Radical C–H arylation [1, 6]
(Z)-3-Arylidene derivatives 3-(2-Oxo-2-arylethylidene) 294–310 Anticancer, antimicrobial Peroxide/iodide-mediated coupling [4, 12]

Research Findings and Clinical Implications

Key Studies on sGC Activation

  • Compound 30d (dicarboxylic derivative) achieved 90% of the maximal sGC activity of BAY 60-2770, a clinical-stage sGC activator, in enzyme assays. Hydroxymethyl analogues showed <50% activity, highlighting the necessity of acidic substituents for sGC targeting .
  • Cell-based assays revealed that dicarboxylic derivatives retained activity (EC₅₀ = 1.5 µM), whereas hydroxymethyl derivatives were inactive, likely due to poor membrane permeability .

JNK3 Inhibition and Neuroprotection

  • Structural optimization of hydroxymethyl derivatives could improve blood-brain barrier penetration .

Biological Activity

(S)-3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one is a chiral compound belonging to the quinoxaline family, recognized for its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological applications, supported by relevant research findings and data.

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials : The reaction begins with o-phenylenediamine and glyoxal.
  • Cyclization : This step forms the quinoxaline core.
  • Chiral Resolution : The racemic mixture is resolved to obtain the (S)-enantiomer using chiral chromatography or enzymatic methods.

Industrial Production

In industrial settings, continuous flow reactors and optimized conditions are employed to enhance yield and purity while minimizing environmental impact. Catalysts and solvents are chosen carefully to reduce production costs.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Hydroxymethyl Group : This group can form hydrogen bonds with active sites of enzymes or receptors, influencing biological pathways.
  • Quinoxaline Core : It has the potential to intercalate with DNA or interact with proteins, thereby affecting cellular functions.

Antimicrobial Properties

Research indicates that quinoxaline derivatives exhibit significant antimicrobial activity. For instance, studies have shown that this compound can inhibit bacterial growth through its interaction with bacterial enzymes .

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation. For example, it has shown effectiveness against various cancer cell lines by inhibiting key enzymes involved in tumor growth .

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in immune cells, suggesting potential therapeutic applications in inflammatory diseases.

Research Findings and Case Studies

StudyFindings
Study on Antimicrobial Activity Demonstrated significant inhibition of Staphylococcus aureus growth; effective at low concentrations .
Anticancer Research Induced apoptosis in breast cancer cells; reduced tumor size in xenograft models .
Anti-inflammatory Activity Reduced TNF-alpha levels in LPS-stimulated macrophages; potential for treating chronic inflammatory conditions.

Comparison with Similar Compounds

This compound is unique due to its chiral nature and specific functional groups that enhance its biological activity compared to other quinoxaline derivatives:

CompoundStructural FeaturesBiological Activity
3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-oneHydroxymethyl group; dihydro structureModerate antimicrobial activity
3-(Methyl)-3,4-dihydroquinoxalin-2(1H)-oneLacks hydroxymethyl groupLower anticancer efficacy
3-(Carboxymethyl)-3,4-dihydroquinoxalin-2(1H)-oneDifferent functional groupLess effective as an enzyme inhibitor

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